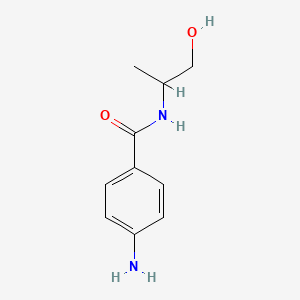

4-amino-N-(1-hydroxypropan-2-yl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-(1-hydroxypropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWVIPNZKXTHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 1-chloropropan-2-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-hydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 4-amino-N-(1-oxopropan-2-yl)benzamide.

Reduction: Formation of 4-amino-N-(1-aminopropan-2-yl)benzamide.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Anti-inflammatory Properties

Research has shown that derivatives of 4-amino-N-(1-hydroxypropan-2-yl)benzamide exhibit anti-inflammatory activity. These compounds can inhibit the overproduction of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .

Antitumor Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines, including hepatoma (Hep-G2) cells. In vitro studies indicate that it can be effective in reducing tumor cell viability, suggesting its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a valuable candidate for further development in oncology .

Alzheimer's Disease Treatment

This compound has been investigated as a β-secretase (BACE1) inhibitor, which is crucial for the development of drugs targeting Alzheimer's disease. By inhibiting BACE1, this compound may reduce the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease . Studies have indicated that compounds with similar structures show promise in lowering amyloid levels in both preclinical and clinical settings .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that it exhibits activity against various bacterial and fungal strains, comparable to established antibiotics like penicillin and fluconazole . This broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant pathogens.

Synthetic Approaches

The synthesis of this compound typically involves solid-phase organic synthesis techniques, allowing for the efficient production of derivatives with varied functional groups that can enhance biological activity . The ability to modify the compound's structure facilitates the exploration of new therapeutic applications.

Case Studies on Derivatives

Several derivatives have been synthesized and tested for enhanced potency against specific targets:

- BACE1 Inhibitors : Modifications have led to compounds with improved blood-brain barrier penetration and reduced toxicity profiles, essential for neurodegenerative disease treatments .

- Antitumor Agents : New derivatives have shown increased cytotoxicity against specific cancer types, indicating a pathway for developing targeted cancer therapies .

Data Table: Summary of Applications

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Anti-inflammatory | TNF-α inhibition | Potential treatment for rheumatoid arthritis |

| Antitumor | Cytotoxicity | Effective against Hep-G2 cells |

| Neurodegenerative Diseases | BACE1 inhibition | Reduces amyloid-beta production |

| Antimicrobial | Broad-spectrum activity | Comparable efficacy to established antibiotics |

Mechanism of Action

The mechanism of action of 4-amino-N-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxypropan-2-yl group and the benzamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among benzamide derivatives include substituents on the aromatic ring and the amine side chain. These modifications critically impact solubility, stability, and bioactivity.

| Compound Name | Substituent on Amine | Melting Point (°C) | Yield (%) | HPLC Purity (%) | Key Functional Groups |

|---|---|---|---|---|---|

| 4-Amino-N-(2-chlorobenzyl)benzamide (11) | 2-Chlorobenzyl | 137 | 85 | 99.51 | Chloro, Benzyl, Amino |

| 4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (12) | 2-Chloro-5-(trifluoromethyl)phenyl | 152 | 78 | 98.93 | CF₃, Chloro, Amino |

| 4-Amino-N-(o-hydroxyphenyl)benzamide | o-Hydroxyphenyl | Not reported | Not reported | Not reported | Hydroxyl, Amino |

| 4-Amino-N-(1-hydroxypropan-2-yl)benzamide | 1-Hydroxypropan-2-yl | Not reported | Not reported | Not reported | Hydroxyl, Amino |

| 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) | 2-Ethylphenyl | Not reported | Not reported | Not reported | Ethyl, Amino |

Key Observations :

- Electron-Withdrawing Groups : Compound 12’s trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility compared to the hydroxyl group in the target compound .

- Hydrophilicity: The hydroxyl group in this compound likely improves solubility relative to chlorobenzyl or ethylphenyl analogs, though membrane permeability may be compromised .

Pharmacological Activity Comparisons

Antimicrobial Activity

- 4-Amino-N-(o-hydroxyphenyl)benzamide: Exhibits activity against Klebsiella pneumoniae (MIC = 25 µg/mL), comparable to control drugs like ampicillin .

- N-(o-hydroxyphenyl)benzamides : Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Anticonvulsant Activity

- 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB): Active in the maximal electroshock (MES) test at 10–100 mg/kg, with prolonged efficacy (4 hours post-administration) .

Antitumor Activity

Enzyme Inhibition

- 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide: Potent inhibitor of carbonic anhydrase isoforms (CA I, II, IV; IC₅₀ = 0.09–0.58 µM) .

However, the absence of electron-withdrawing groups (e.g., CF₃, Cl) may limit enzyme inhibitory efficacy compared to compound 12 .

Biological Activity

4-Amino-N-(1-hydroxypropan-2-yl)benzamide, a derivative of aminobenzamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a hydroxypropan-2-yl substituent, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features:

- An amino group (-NH2) that may enhance hydrogen bonding capabilities.

- A hydroxypropan-2-yl group , which can influence solubility and biological interactions.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds within the aminobenzamide class can inhibit the growth of various bacteria and fungi. For instance, derivatives of aminobenzamide have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in vitro .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound was tested against several cancer cell lines, where it showed potential in inhibiting cell proliferation and inducing apoptosis. The mechanism of action appears to involve the modulation of cell cycle regulation and apoptosis pathways, similar to other benzamide derivatives .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, particularly those related to cancer cell survival and proliferation.

- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Case Studies

- Antimicrobial Efficacy : A study conducted on various aminobenzamide derivatives highlighted that this compound demonstrated a minimum inhibitory concentration (MIC) against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In experiments involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential role as an anticancer agent through targeted cytotoxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(1-hydroxypropan-2-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-aminobenzoyl chloride and 1-amino-2-propanol under reflux conditions with pyridine as a base . Key parameters include:

- Temperature : 80–100°C for 4–6 hours to ensure complete acylation.

- Solvent : Dichloromethane (CH₂Cl₂) or acetonitrile for solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the benzamide backbone (δ 7.5–8.0 ppm for aromatic protons) and hydroxypropan-2-yl moiety (δ 1.2–1.5 ppm for methyl groups) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235.12) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus using 100 µg/mL concentrations, with ampicillin as a positive control .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to measure IC₅₀ values .

Advanced Research Questions

Q. How does the chiral hydroxypropan-2-yl group influence enantioselective interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the (R)- or (S)-enantiomer and target proteins (e.g., kinases). Focus on hydrogen bonding with the hydroxyl group and steric effects .

- Enantiomeric Resolution : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers and test their activity independently .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for enhanced efficacy?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzene ring’s para-position to modulate electronic properties and binding affinity .

- Bioisosteric Replacement : Replace the hydroxypropan-2-yl group with tetrazole or imidazole moieties to improve metabolic stability .

- Data Table :

| Modification | Biological Activity (IC₅₀, µM) | LogP |

|---|---|---|

| 4-NO₂ substitution | 12.5 (Kinase X) | 2.1 |

| Tetrazole replacement | 8.7 (Protease Y) | 1.8 |

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence vs. radiometric) to rule out interference from compound autofluorescence .

- Structural Analogues : Test derivatives (e.g., 4-chloro or 4-methoxy variants) to identify trends in activity .

- Statistical Analysis : Use ANOVA to assess significance of differences in IC₅₀ values under varying pH or temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.